molecular formula C₉¹³CH₁₅N₅O₄ B1146145 2'-Deoxyadenosine-1'-13C Monohydrate CAS No. 446276-63-7

2'-Deoxyadenosine-1'-13C Monohydrate

Cat. No.: B1146145
CAS No.: 446276-63-7
M. Wt: 270.26
InChI Key:
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Description

2’-Deoxyadenosine-1’-13C Monohydrate is a labeled form of 2’-Deoxyadenosine, a deoxyribonucleoside. This compound is used primarily in scientific research as a building block in chemical synthesis and as a tracer in drug development processes . The labeling with carbon-13 isotope allows for detailed studies of metabolic pathways and pharmacokinetics.

Scientific Research Applications

2’-Deoxyadenosine-1’-13C Monohydrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a tracer in studying chemical reactions and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of nucleosides in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of nucleoside analogs.

    Industry: Applied in the production of labeled compounds for research and development purposes .

Safety and Hazards

Users are advised to avoid contact with skin and eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. After contact with skin, wash immediately with plenty of water. Wear protective clothing, gloves, and eye/face protection . It is very toxic if swallowed .

Mechanism of Action

Target of Action

2’-Deoxyadenosine-1’-13C Monohydrate is a deoxyribonucleoside . It is a derivative of the nucleoside adenosine . The primary targets of this compound are likely to be the enzymes and proteins that interact with adenosine and its derivatives.

Mode of Action

The presence of the 13C isotope could potentially alter the interactions of the compound with its targets .

Biochemical Pathways

The biochemical pathways affected by 2’-Deoxyadenosine-1’-13C Monohydrate are likely to be those involving DNA synthesis and repair, given its structure as a deoxyribonucleoside . .

Pharmacokinetics

It has been suggested that stable heavy isotopes like 13c can be incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, the substitution of hydrogen with its isotope deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of 2’-Deoxyadenosine-1’-13C Monohydrate’s action would likely depend on its specific interactions with its targets. As a deoxyribonucleoside, it could potentially be incorporated into DNA, which could have various effects depending on the context .

Action Environment

The action, efficacy, and stability of 2’-Deoxyadenosine-1’-13C Monohydrate could potentially be influenced by various environmental factors. These might include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-1’-13C Monohydrate involves the incorporation of the carbon-13 isotope into the deoxyribose sugar moiety of 2’-Deoxyadenosine. This can be achieved through various synthetic routes, including the use of labeled precursors in the chemical synthesis of the nucleoside . The reaction conditions typically involve controlled environments to ensure the stability and purity of the labeled compound.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-1’-13C Monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high yield and purity. The production is carried out under stringent quality control measures to meet the standards required for scientific research .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-1’-13C Monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2’-Deoxyadenosine-1’-13C Monohydrate can lead to the formation of 2’-Deoxyadenosine-1’-13C-5’-phosphate, while reduction can yield 2’-Deoxyadenosine-1’-13C-5’-hydroxyl .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: The unlabeled form of the compound, used in similar applications but without the isotopic labeling.

    2’-Deoxyguanosine: Another deoxyribonucleoside with similar applications in research.

    2’-Deoxycytidine: Used in studies of DNA synthesis and repair.

    Thymidine: A deoxyribonucleoside involved in DNA synthesis

Uniqueness

The uniqueness of 2’-Deoxyadenosine-1’-13C Monohydrate lies in its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed pathways and kinetics of nucleosides is crucial .

Properties

CAS No.

446276-63-7

Molecular Formula

C₉¹³CH₁₅N₅O₄

Molecular Weight

270.26

Origin of Product

United States

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